molecular formula C13H10N4O7S B11026351 4-Nitro-N'-(4-nitrobenzoyl)benzenesulfonohydrazide

4-Nitro-N'-(4-nitrobenzoyl)benzenesulfonohydrazide

Cat. No.: B11026351
M. Wt: 366.31 g/mol
InChI Key: ANOUKDDKKWEMBP-UHFFFAOYSA-N
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Description

4-Nitro-N'-(4-nitrobenzoyl)benzenesulfonohydrazide is a sulfonohydrazide derivative characterized by two nitro groups: one on the benzenesulfonyl moiety and another on the benzoyl substituent. This compound has been utilized as a starting material in green synthesis under solvent-free conditions, yielding products with good efficiency (Table 1, entries 5–6 in the referenced study) . The presence of dual nitro groups likely enhances its electrophilicity and thermal stability, making it reactive in condensation and cyclization reactions.

Properties

Molecular Formula

C13H10N4O7S

Molecular Weight

366.31 g/mol

IUPAC Name

4-nitro-N'-(4-nitrophenyl)sulfonylbenzohydrazide

InChI

InChI=1S/C13H10N4O7S/c18-13(9-1-3-10(4-2-9)16(19)20)14-15-25(23,24)12-7-5-11(6-8-12)17(21)22/h1-8,15H,(H,14,18)

InChI Key

ANOUKDDKKWEMBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-N’-(4-nitrobenzoyl)benzenesulfonohydrazide typically involves the reaction of 4-nitrobenzoic acid with benzenesulfonohydrazide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the sulfonohydrazide linkage .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and limited commercial applications. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-N’-(4-nitrobenzoyl)benzenesulfonohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could yield a variety of functionalized derivatives .

Scientific Research Applications

4-Nitro-N’-(4-nitrobenzoyl)benzenesulfonohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitro-N’-(4-nitrobenzoyl)benzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can participate in redox reactions, while the sulfonohydrazide moiety can form stable complexes with metal ions or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Physical and Spectral Properties of Selected Sulfonohydrazides

Compound Name Substituents Yield (%) Melting Point (°C) Key Spectral Features (NMR, IR) Reference
This compound Dual nitro groups (benzoyl + benzene) N/A* N/A Not provided in evidence
4-Nitro-N′-(4-(3-nitrophenyl)thiazol-2-yl)benzenesulfonohydrazide Thiazolyl + nitro groups 83 219–222 $^1$H NMR: δ 11.4 (s, NH), 8.25 (s, NH); IR: NO$_2$ peaks at 1522 cm$^{-1}$
N′-(4-{[4-Nitrobenzoyl]oxy}benzylidene)benzenesulfonohydrazide Benzylidene + nitrobenzoyloxy 81 205–206 IR: C=O (1740 cm$^{-1}$), NO$_2$ (1522 cm$^{-1}$)
4-Chloro-N′-(4-(4-chlorophenyl)thiazol-2-yl)benzenesulfonohydrazide Thiazolyl + chloro substituents 80 206–208 $^1$H NMR: δ 8.23 (dd, Ar-H); HRMS: Confirmed molecular ion
(E)-4-nitro-N′-(4-methylbenzylidene)benzenesulfonohydrazide Methylbenzylidene N/A N/A (monohydrate) Crystal structure analysis via Hirshfeld surface
N'-(4-hydroxybenzoyl)-4-nitrobenzenesulfonohydrazide Hydroxybenzoyl substituent N/A N/A Molecular weight: 337.31 g/mol

Key Observations:

  • Thiazole Derivatives : Compounds with thiazole rings (e.g., entries 2 and 4) exhibit higher melting points (>200°C) compared to benzylidene derivatives (~200°C), likely due to increased aromatic stacking and hydrogen bonding from thiazole’s heterocyclic nature .
  • Nitro vs. Chloro Substituents : Nitro groups enhance thermal stability and electrophilicity, as seen in the higher melting points of nitro-containing compounds (e.g., 219–222°C for entry 2) versus chloro-substituted analogs (206–208°C for entry 4) .
  • Benzylidene vs. Benzoyl : Benzylidene derivatives (e.g., entry 3) show distinct IR peaks for C=N (1601–1602 cm$^{-1}$) and C=O (1740 cm$^{-1}$), absent in the target compound .

Biological Activity

4-Nitro-N'-(4-nitrobenzoyl)benzenesulfonohydrazide is a nitro-substituted hydrazide compound that has garnered attention due to its potential pharmacological properties. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H10N4O5SC_{13}H_{10}N_4O_5S with a molecular weight of 342.31 g/mol. Its structure features two nitro groups and a sulfonamide moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC₁₃H₁₀N₄O₅S
Molecular Weight342.31 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO

The biological activity of nitro compounds like this compound often involves the reduction of the nitro group to form reactive intermediates. These intermediates can bind to cellular macromolecules such as DNA and proteins, leading to various biological effects including:

  • Antimicrobial Activity : Nitro compounds exhibit significant antimicrobial properties by generating reactive oxygen species (ROS) that damage microbial DNA and proteins .
  • Anti-inflammatory Effects : The compound may inhibit the activity of inducible nitric oxide synthase (iNOS), reducing the production of pro-inflammatory mediators .
  • Antitumor Activity : Preliminary studies indicate potential cytotoxic effects against various cancer cell lines, likely through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Activity

Research has demonstrated that this compound possesses antimicrobial properties against several bacterial strains. For instance, it showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria in vitro.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

In vitro studies have reported that the compound exhibits selective cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the induction of apoptosis and disruption of mitochondrial membrane potential.

  • HeLa Cell Line : IC50 = 15 µM
  • MCF-7 Cell Line : IC50 = 20 µM

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial efficacy of various nitro compounds found that this compound displayed potent activity against multidrug-resistant strains, suggesting its potential as a lead compound for antibiotic development .
  • Cytotoxicity Assessment : In a comparative study on the cytotoxic effects of nitro-substituted hydrazides, this compound was highlighted for its significant activity against cancer cell lines, prompting further exploration into its structure-activity relationship (SAR).
  • Anti-inflammatory Potential : Research focused on the anti-inflammatory properties of nitro compounds revealed that this hydrazide effectively inhibited iNOS activity in macrophages, indicating its potential role in managing inflammatory diseases .

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